

Spectroscopic Data of 1-Bromo-3-methoxypropane: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-3-methoxypropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-bromo-3-methoxypropane**, a key building block in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **1-bromo-3-methoxypropane**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
3.48	Triplet	6.4	2H	-CH ₂ -Br
3.42	Triplet	6.1	2H	-CH ₂ -O-
3.29	Singlet	-	3H	-O-CH ₃
2.07	Quintet	6.2	2H	-CH ₂ -CH ₂ -CH ₂ -

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
70.0	-CH ₂ -O-
58.6	-O-CH ₃
32.8	-CH ₂ -Br
30.2	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

Frequency (cm ⁻¹)	Intensity	Assignment
2929	Strong	C-H stretch (alkane)
2875	Medium	C-H stretch (alkane)
2822	Medium	C-H stretch (O-CH ₃)
1465	Medium	C-H bend (alkane)
1442	Medium	C-H bend (alkane)
1383	Weak	C-H bend (alkane)
1256	Strong	C-O stretch (ether)
1192	Strong	C-O stretch (ether)
1119	Strong	C-O stretch (ether)
993	Medium	C-C stretch
890	Medium	CH ₂ rock
652	Strong	C-Br stretch
566	Strong	C-Br stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **1-bromo-3-methoxypropane** (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl_3 , 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a JEOL JNM-ECA500 spectrometer operating at a proton frequency of 500 MHz and a carbon frequency of 125 MHz.

^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16
- Acquisition Time: 3.4 s
- Relaxation Delay: 1.0 s
- Spectral Width: 16 ppm
- Temperature: 25 °C

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Number of Scans: 256
- Acquisition Time: 1.0 s
- Relaxation Delay: 2.0 s
- Spectral Width: 250 ppm
- Temperature: 25 °C

Data Processing: The Free Induction Decay (FID) signals were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per

million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat **1-bromo-3-methoxypropane** was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a JASCO FT/IR-4100 spectrometer.

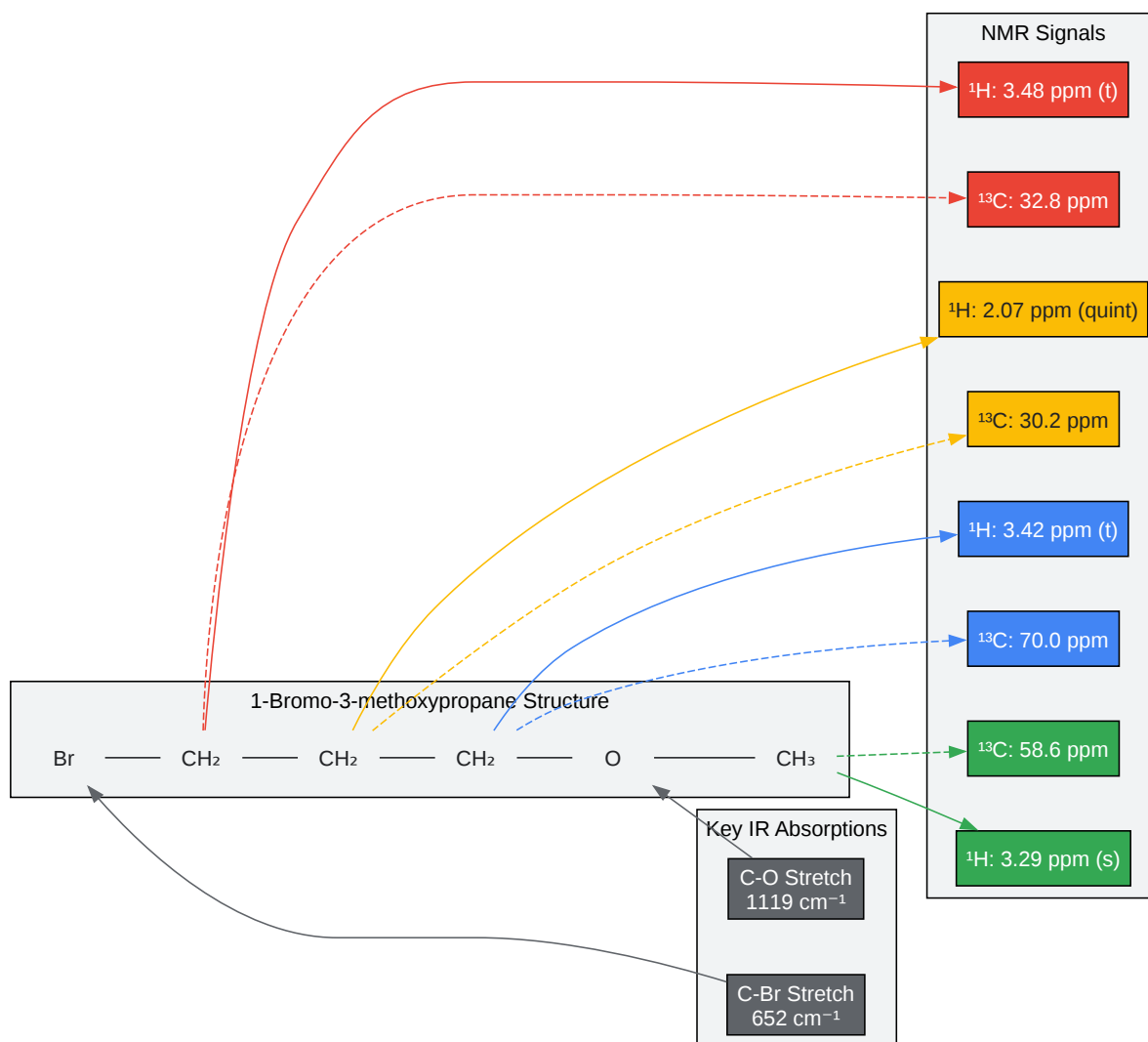
Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Mode: Transmittance

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of **1-bromo-3-methoxypropane** and its characteristic spectroscopic signals.



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Structure-Spectra Correlation for **1-Bromo-3-methoxypropane**.

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